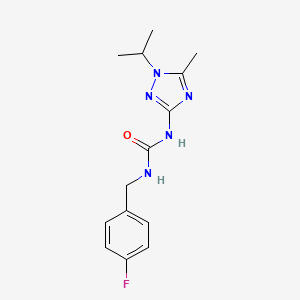![molecular formula C20H20N2 B3922612 5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3922612.png)
5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Übersicht
Beschreibung
5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as CYM5442, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of 5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves the modulation of various signaling pathways. Studies have shown that this compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is its availability and purity. The synthesis method has been optimized to produce high yields and purity, making this compound readily available for scientific research. Additionally, this compound has been shown to have various biochemical and physiological effects, making it an interesting subject for scientific research. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways. Additionally, future research could focus on optimizing the synthesis method to produce higher yields and purity, as well as reducing its potential toxicity. Overall, this compound is an interesting compound with potential therapeutic applications, making it a promising subject for scientific research.
Wissenschaftliche Forschungsanwendungen
5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methyl-1-naphthalen-1-yl-5-prop-1-en-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)16-11-18-14(3)21-22(20(18)12-16)19-10-6-8-15-7-4-5-9-17(15)19/h4-10,16H,1,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRZJXBGHVVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CC(C2)C(=C)C)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2,8-dimethylquinolin-3-yl)carbonyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3922552.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B3922565.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3922585.png)
![1-[2-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3922589.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922600.png)
![2-fluoro-N-(3-{(2-furylmethyl)[1-(hydroxymethyl)propyl]amino}-3-oxopropyl)benzamide](/img/structure/B3922608.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3922616.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3922624.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3922626.png)